molecular formula C14H12FNO3 B1427476 Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate CAS No. 1375068-84-0

Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

Cat. No. B1427476
CAS RN: 1375068-84-0
M. Wt: 261.25 g/mol
InChI Key: JQVYGWMNFLHRSE-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 1375068-84-0. It has a molecular weight of 261.25 and its IUPAC name is methyl 2-fluoro-4-(5-methoxy-3-pyridinyl)benzoate .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound structurally similar to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, has been synthesized and analyzed. This research involved a three-step substitution reaction and the use of techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) was employed for molecular structure calculations, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

  • Crystallography and Conformational Analysis : The study on Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate also involved crystallographic and conformational analyses. The results from DFT were consistent with the crystal structures determined by single crystal X-ray diffraction. This research aids in understanding the molecular electrostatic potential and frontier molecular orbitals of such compounds (Huang et al., 2021).

Applications in Drug Synthesis

  • Synthesis of Nucleosides Related to Antiviral Agents : Research on compounds related to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate has been pivotal in the synthesis of pyridine nucleosides, which are related to antiviral agents such as 5-fluorouracil and 5-fluorocytosine. These nucleosides have potential applications in the treatment of viral infections (Nesnow & Heidelberger, 1973) (Nesnow & Heidelberger, 1975).

  • Development of Receptor Antagonists : A study involving a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates its role in the synthesis of dopamine and serotonin receptor antagonists. This indicates potential applications of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate in developing similar receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Photophysical Properties and Applications

  • Study of Photophysical Properties : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a compound related to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, has been synthesized and studied for its photophysical properties. Understanding these properties can be vital for applications in materials science, such as in the development of luminescent materials or sensors (Kim et al., 2021).

properties

IUPAC Name

methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-11-5-10(7-16-8-11)9-3-4-12(13(15)6-9)14(17)19-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVYGWMNFLHRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742977
Record name Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

CAS RN

1375068-84-0
Record name Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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